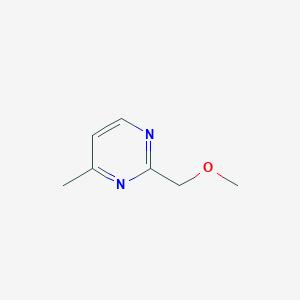
2-(Methoxymethyl)-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-4-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a methoxymethyl group at the second position and a methyl group at the fourth position of the pyrimidine ring gives this compound unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 4-methylpyrimidine with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity .
Another method involves the use of methoxymethyl chloride and 4-methylpyrimidine in the presence of a base such as sodium hydride. This reaction also proceeds under mild conditions and provides a high yield of the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to ensure high yield and selectivity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-(Methoxymethyl)-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: 2-(Formyl)-4-methylpyrimidine
Reduction: 2-(Hydroxymethyl)-4-methylpyrimidine
Substitution: Various substituted pyrimidines depending on the reagent used
科学的研究の応用
2-(Methoxymethyl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Methoxymethyl)-4-methylpyrimidine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can interact with nucleic acids and proteins, affecting various biological pathways and processes.
類似化合物との比較
Similar Compounds
- 2-(Methoxymethyl)-4-chloropyrimidine
- 2-(Methoxymethyl)-5-methylpyrimidine
- 2-(Methoxymethyl)-4-ethylpyrimidine
Uniqueness
2-(Methoxymethyl)-4-methylpyrimidine is unique due to the specific positioning of the methoxymethyl and methyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
2-(methoxymethyl)-4-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-6-3-4-8-7(9-6)5-10-2/h3-4H,5H2,1-2H3 |
InChIキー |
JPHVTWMNPLQNFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
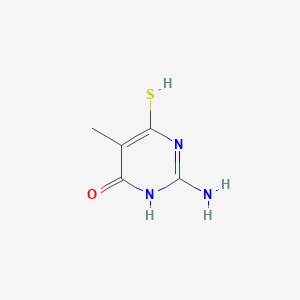
![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
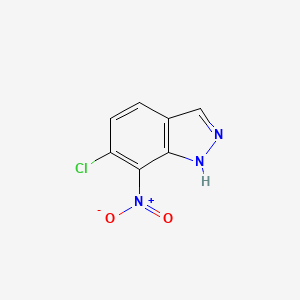
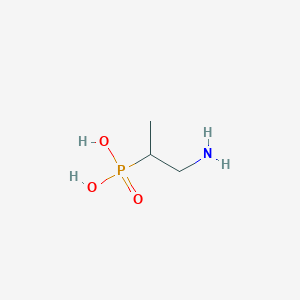
![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
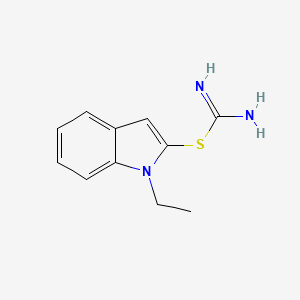
![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
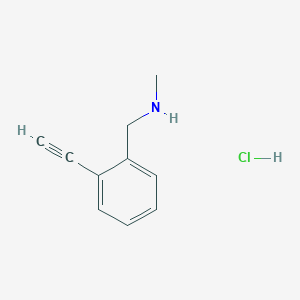
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)

![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
